molecular formula C11H14O3 B2634348 4-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol CAS No. 97664-49-8

4-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol

カタログ番号: B2634348
CAS番号: 97664-49-8
分子量: 194.23
InChIキー: KFJKMUYYBNBSMT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol is an organic compound that features a benzodioxole ring attached to a butanol chain

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol typically involves the reaction of 1,3-benzodioxole with butanal in the presence of a reducing agent. One common method is the reduction of 4-(Benzo[d][1,3]dioxol-5-yl)butan-2-one using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents .

Industrial Production Methods

化学反応の分析

Types of Reactions

4-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 4-(Benzo[d][1,3]dioxol-5-yl)butan-2-one or 4-(Benzo[d][1,3]dioxol-5-yl)butanal.

    Reduction: Various alcohol derivatives depending on the extent of reduction.

    Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.

科学的研究の応用

4-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol has been studied for its significant biological activities:

  • Anticancer Properties : Research indicates that the compound exhibits anticancer activity against various cell lines, including:
    • Prostate cancer (LNCaP)
    • Pancreatic cancer (MIA PaCa-2)
    • Acute lymphoblastic leukemia (CCRF-CEM)

The mechanism involves inducing apoptosis and causing cell cycle arrest at the S phase in these cancer cells .

Antimicrobial Properties

In addition to its anticancer effects, the compound may possess antimicrobial properties. Its potential to inhibit microbial growth makes it a candidate for further exploration in treating infectious diseases .

Pharmaceutical Development

The compound's unique structure allows it to act as a scaffold for developing new therapeutic agents. It is being investigated for its role as a receptor protein-tyrosine kinase inhibitor, which has implications in cancer treatment .

Case Study 1: Anticancer Activity Assessment

A study evaluated the effects of this compound on LNCaP prostate cancer cells. The results demonstrated that the compound induced apoptosis and inhibited cell proliferation with an IC50 value of approximately 20 μM. The study highlighted the compound's potential as a lead for developing new anticancer therapies .

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial activity of this compound against various bacterial strains. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 15 μg/mL and 30 μg/mL, respectively. This suggests its potential application in developing new antibacterial agents .

作用機序

The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole ring can interact with aromatic amino acids in proteins, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including the inhibition of cancer cell growth .

類似化合物との比較

Similar Compounds

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Similar structure but with an ethan-1-ol chain instead of butan-1-ol.

    Piperonyl alcohol: Contains a benzodioxole ring with a methylene bridge.

    4-(Benzo[d][1,3]dioxol-5-yl)butan-2-one: A ketone derivative of the compound.

Uniqueness

4-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol is unique due to its specific combination of a benzodioxole ring and a butanol chain, which imparts distinct chemical and biological properties

生物活性

4-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol, a compound featuring a benzo[d][1,3]dioxole moiety, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a butanol chain linked to a benzo[d][1,3]dioxole ring, which is known for its diverse biological properties. The molecular formula is C11_{11}H12_{12}O3_{3}, and its systematic name reflects its structural components.

The mechanism of action for this compound involves interactions with various molecular targets:

  • Enzyme Interaction : The benzodioxole ring can interact with aromatic amino acids in proteins, potentially modulating enzyme activity.
  • Receptor Modulation : It may influence receptor pathways involved in cell proliferation and apoptosis.

These interactions can lead to significant biological effects, including the inhibition of cancer cell growth and modulation of inflammatory responses.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines using the Sulforhodamine B (SRB) assay. The results indicated significant antitumor activity against:

Cell LineIC50_{50} (µM)Reference Drug IC50_{50} (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

The compound showed higher efficacy compared to the standard drug doxorubicin in these assays .

Mechanisms of Anticancer Action

The anticancer mechanisms were further elucidated through several assessments:

  • Cell Cycle Analysis : Indicated that the compound causes cell cycle arrest at the S phase.
  • Apoptosis Induction : Annexin V-FITC assays confirmed increased apoptosis in treated cells.
  • Mitochondrial Pathway Involvement : Studies on proteins such as Bax and Bcl-2 revealed alterations consistent with apoptosis induction .

Additional Biological Activities

Beyond anticancer effects, there are indications that this compound may possess other biological activities:

  • Anti-inflammatory Properties : Similar compounds have been shown to inhibit proinflammatory mediators like NO and TNF-α .
  • Antimicrobial Activity : The presence of the benzo[d][1,3]dioxole moiety suggests potential antimicrobial effects against various pathogens .

Research Case Studies

Several studies have investigated the biological activity of related compounds within the same chemical family:

  • Thiourea Derivatives : Research on thiourea derivatives incorporating benzo[d][1,3]dioxole moieties showed significant cytotoxicity against cancer cell lines while being non-cytotoxic to normal cells .
  • Benzofuran Derivatives : Compounds similar in structure have been documented for their anti-inflammatory and anticancer properties, reinforcing the potential versatility of the benzo[d][1,3]dioxole framework in drug development .

特性

IUPAC Name

4-(1,3-benzodioxol-5-yl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-6-2-1-3-9-4-5-10-11(7-9)14-8-13-10/h4-5,7,12H,1-3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJKMUYYBNBSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97664-49-8
Record name 4-(1,3-dioxaindan-5-yl)butan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。